molecular formula C16H21NO4 B13633108 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid

2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid

Cat. No.: B13633108
M. Wt: 291.34 g/mol
InChI Key: QKBOMMNXXFTQPF-UHFFFAOYSA-N
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Description

2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid is a derivative of alanine, an amino acid. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group and a methylcyclobutyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Cbz) group.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid .

Scientific Research Applications

2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(1-methylcyclobutyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can influence the compound’s binding affinity to proteins and enzymes, while the methylcyclobutyl group can affect its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler derivative without the methylcyclobutyl group.

    N-Benzyloxycarbonyl-L-alanine: Another alanine derivative with a benzyloxycarbonyl group.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-(1-methylcyclobutyl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C16H21NO4/c1-16(8-5-9-16)10-13(14(18)19)17-15(20)21-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3,(H,17,20)(H,18,19)

InChI Key

QKBOMMNXXFTQPF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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